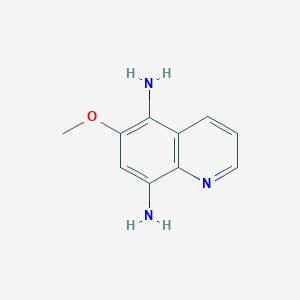
6-Methoxyquinoline-5,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyquinoline-5,8-diamine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
6-Methoxyquinoline-5,8-diamine and its derivatives have shown promising anticancer properties. Research indicates that compounds containing the 5,8-quinolinedione moiety exhibit significant activity against various cancer cell lines. For instance, derivatives synthesized from 6-methoxyquinoline-8-amine demonstrated potent anticancer effects with IC50 values ranging from 0.59 to 1.52 µM against sensitive and multidrug-resistant cancer cell lines . These compounds induce apoptosis by modulating key proteins involved in cell survival and death pathways, such as Bcl-2 and Bax .
Antimicrobial Properties
The compound also exhibits broad-spectrum antimicrobial activities. Studies have reported that derivatives of this compound possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics . The mechanism of action often involves disrupting bacterial cell membrane integrity or inhibiting key metabolic pathways.
Antimalarial Activity
Recent investigations have highlighted the antimalarial potential of 6-methoxyquinoline derivatives. Compounds with specific side chains have shown enhanced activity against Plasmodium falciparum, the causative agent of malaria, with some derivatives achieving low nanomolar IC50 values . This suggests a promising avenue for developing novel antimalarial agents.
Chemical Synthesis and Material Science
Synthesis Techniques
The synthesis of this compound is often achieved through multi-step organic reactions. For example, it can be synthesized via the Skraup reaction, which involves the condensation of aniline derivatives with glycerol . Additionally, Ugi-azide reactions have been utilized to create hybrids that incorporate tetrazole groups, enhancing the biological activity of the resulting compounds .
Material Applications
Beyond biological applications, 6-methoxyquinoline derivatives are explored in material science for their fluorescent properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging due to their ability to emit light upon excitation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study by Ling et al. explored a series of arylamine derivatives based on the 5,8-quinolinedione scaffold. The results indicated that introducing alkoxy groups at specific positions significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-231) while maintaining low toxicity towards normal fibroblast cells . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Propiedades
Número CAS |
61895-34-9 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
6-methoxyquinoline-5,8-diamine |
InChI |
InChI=1S/C10H11N3O/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,11-12H2,1H3 |
Clave InChI |
CJPQFCGCCKHCOR-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)N)N=CC=C2)N |
SMILES canónico |
COC1=C(C2=C(C(=C1)N)N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















